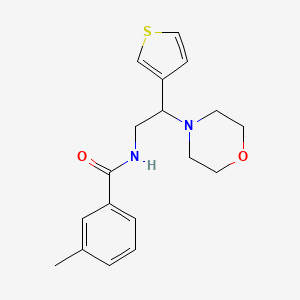

3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

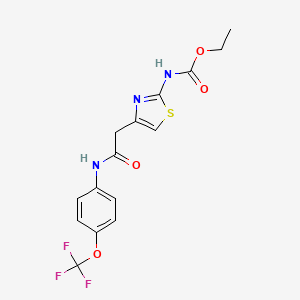

The synthesis of thiophene derivatives, which includes compounds like 3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, often involves heterocyclization of various substrates . The synthesis process can involve Stille- or Suzuki-type couplings followed by chemical or electrochemical polymerization into microporous polymer networks .Molecular Structure Analysis

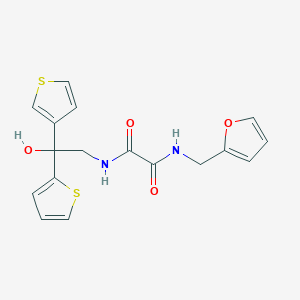

The molecular structure of this compound is complex and versatile, contributing to its unique properties. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .Scientific Research Applications

Morpholine and Thiophene Derivatives

Morpholino Derivatives : Morpholino oligomers are synthetic analogs used extensively in molecular biology to modulate gene expression, study gene function, and investigate the molecular underpinnings of development and disease. They are particularly noted for their application in antisense technologies, where they are used to block access of cellular machinery to specific nucleotide sequences within RNA molecules, thus influencing protein synthesis (Heasman, 2002).

Thiophene Derivatives : Thiophene derivatives are explored for their wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The structure-activity relationships (SAR) of these compounds are of significant interest in medicinal chemistry, where modifications to the thiophene core are investigated to develop novel therapeutic agents with improved efficacy and safety profiles. The versatility of thiophene and its analogs in drug development is underscored by their incorporation into various pharmacophores (Drehsen & Engel, 1983).

Benzamide Derivatives

- Benzamide Analogues : Substituted benzamides are studied for their pharmacodynamic and pharmacokinetic properties, with applications ranging from prokinetic agents in gastrointestinal motility disorders to potential antipsychotic agents. These compounds often target dopamine receptors, influencing various physiological processes and behaviors. Research on specific benzamide analogs, such as eticlopride, has contributed to our understanding of dopamine receptor function and its implications for disorders like schizophrenia and Parkinson's disease (Martelle & Nader, 2008).

Mechanism of Action

Target of Action

Related compounds have been reported to target theQcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex that is responsible for driving oxygen-dependent respiration .

Mode of Action

It is suggested that the compound may interact with its target, potentially inhibiting its function and leading to downstream effects .

Biochemical Pathways

Given its potential target, it may affect therespiratory pathway in cells, specifically the electron transport chain where the QcrB subunit plays a crucial role .

Result of Action

Given its potential target, it may disrupt the normal functioning of the respiratory pathway in cells, potentially leading to cell death .

properties

IUPAC Name |

3-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-14-3-2-4-15(11-14)18(21)19-12-17(16-5-10-23-13-16)20-6-8-22-9-7-20/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHGMTMDCXKGFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2810745.png)

![N-methyl-2-(7-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2810759.png)